molecular formula C5H6FN3 B1314933 2-Fluoro-4-hydrazinylpyridine CAS No. 837364-87-1

2-Fluoro-4-hydrazinylpyridine

Cat. No. B1314933
M. Wt: 127.12 g/mol
InChI Key: WPUCAFYQYAGPAV-UHFFFAOYSA-N
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Description

“2-Fluoro-4-hydrazinylpyridine” is a chemical compound with the molecular formula C5H6FN3 . It has a molecular weight of 127.12 . It is usually available in powder form .


Synthesis Analysis

The synthesis of “2-Fluoro-4-hydrazinylpyridine” and similar compounds involves the use of bioisosteric replacements to affect the lipophilicity, polarity, and aqueous solubility of the substances . This is done to obtain therapeutically improved medicines . The Baltz-Schiemann reaction is one of the methods used for the synthesis of various 2-, 3-, or 4-fluoropyridines .


Molecular Structure Analysis

The InChI code for “2-Fluoro-4-hydrazinylpyridine” is 1S/C5H6FN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“2-Fluoro-4-hydrazinylpyridine” is a powder with a melting point of 97-99 degrees Celsius . It has a molecular weight of 127.12 and a molecular formula of C5H6FN3 .

Scientific Research Applications

Novel Synthesis Pathways

A novel synthesis pathway leading to 4-fluoropyridines demonstrated the versatility of 2-fluoro-4-hydrazinylpyridine derivatives in creating compounds with potential pharmacological applications. This pathway involves a series of complex reactions, including esterification, Ireland-Claisen rearrangement, and aza-Cope rearrangement, showcasing the chemical's role in synthesizing structurally diverse pyridines (Wittmann et al., 2006).

Fluorinating Agents in Organic Synthesis

2-Fluoro-4-hydrazinylpyridine and its derivatives serve as key fluorinating agents, contributing significantly to the synthesis of fluorinated organic compounds. These compounds, with their enhanced stability and unique reactivity due to the presence of fluorine atoms, find extensive use in medicinal chemistry and drug development processes (Furin & Fainzil’berg, 2000).

Fluorescent Probes for Live-Cell Imaging

The development of a new class of fluorescent triazaborolopyridinium compounds synthesized from 2-hydrazinylpyridine highlights the application of 2-fluoro-4-hydrazinylpyridine in creating dyes for live-cell imaging. These compounds offer tunable absorption/emission properties, large Stokes shifts, and are generally insensitive to solvent or pH, making them ideal for biological research and medical diagnostics (Hapuarachchige et al., 2011).

Radiopharmaceuticals for PET Imaging

In the development of positron emission tomography (PET) imaging agents, such as 3-[18F]fluoro-4-aminopyridine, 2-fluoro-4-hydrazinylpyridine derivatives play a critical role. This application underscores the importance of fluorinated compounds in enhancing the diagnosis and monitoring of diseases such as multiple sclerosis, through improved motor symptom imagery (Basuli et al., 2018).

Chemosensors for Metal Ions Detection

The synthesis of porphyrin-appended terpyridine utilizing 2-fluoro-4-hydrazinylpyridine derivatives showcases their use in developing chemosensors for metal ions. These compounds have demonstrated a chelation-enhanced fluorescence effect, particularly with cadmium ions, offering a promising approach for environmental monitoring and the detection of toxic metals (Luo et al., 2007).

Safety And Hazards

The safety information for “2-Fluoro-4-hydrazinylpyridine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

(2-fluoropyridin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUCAFYQYAGPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479259
Record name 2-FLUORO-4-HYDRAZINYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-hydrazinylpyridine

CAS RN

837364-87-1
Record name 2-FLUORO-4-HYDRAZINYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-hydrazinylpyridine
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